molecular formula C12H10ClNO2 B13090549 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one

Cat. No.: B13090549
M. Wt: 235.66 g/mol
InChI Key: IQYPCKWWMWEQKP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is a chemical compound with a unique structure that includes a chloromethyl group, a hydroxyl group, and a phenyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one typically involves the chloromethylation of a pyridinone derivative. One common method includes the reaction of 5-hydroxy-1-phenylpyridin-4(1H)-one with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction is usually carried out in the presence of a catalyst like zinc chloride or aluminum chloride to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-oxo-1-phenylpyridin-4(1H)-one.

    Reduction: Formation of 2-methyl-5-hydroxy-1-phenylpyridin-4(1H)-one.

    Substitution: Formation of 2-(substituted methyl)-5-hydroxy-1-phenylpyridin-4(1H)-one derivatives.

Scientific Research Applications

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The hydroxyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1H-benzimidazole
  • 2-(Chloromethyl)pyridine
  • 2-(Chloromethyl)-4-methoxypyridine

Uniqueness

2-(Chloromethyl)-5-hydroxy-1-phenylpyridin-4(1H)-one is unique due to the presence of both a hydroxyl group and a phenyl group on the pyridinone ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to other similar compounds. The hydroxyl group enhances its solubility and potential for hydrogen bonding, while the phenyl group contributes to its hydrophobic interactions and overall stability.

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

2-(chloromethyl)-5-hydroxy-1-phenylpyridin-4-one

InChI

InChI=1S/C12H10ClNO2/c13-7-10-6-11(15)12(16)8-14(10)9-4-2-1-3-5-9/h1-6,8,16H,7H2

InChI Key

IQYPCKWWMWEQKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=O)C=C2CCl)O

Origin of Product

United States

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